molecular formula C22H16ClN3O2S B295282 N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No.: B295282
M. Wt: 421.9 g/mol
InChI Key: WHSMXVZFFNCBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazolinone family of compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. Studies have also shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for the development of new cancer treatments. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One area of research that is currently being explored is the development of new cancer treatments that are based on this compound. Another area of research is the development of new antibiotics that are based on this compound. Additionally, there is potential for this compound to be used in the development of new anti-inflammatory and anti-oxidant therapies.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzylamine, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chlorophenyl)acetamide. This intermediate is then reacted with 2-mercapto-3-phenylquinazolin-4(3H)-one to form the final product, this compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been used extensively in scientific research due to its potential applications in a wide range of fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of a wide range of cancer cell lines.

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H16ClN3O2S/c23-15-10-12-16(13-11-15)24-20(27)14-29-22-25-19-9-5-4-8-18(19)21(28)26(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)

InChI Key

WHSMXVZFFNCBRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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